Methyl-d3-amine

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Methyl-d3-amine can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OH) with ammonia (NH3) under high pressure and temperature. This reaction typically requires a catalyst, such as a metal oxide, to facilitate the conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic exchange of hydrogen in methylamine with deuterium. This process can be carried out in a deuterium gas atmosphere, using a suitable catalyst to ensure efficient isotopic exchange .

化学反应分析

Nucleophilic Substitution Reactions

Methyl-d₃-amine acts as a nucleophile, reacting with electrophilic substrates such as esters, halides, and carbonyl compounds.

Key Examples:

Mechanistic Insight :

-

The reaction with esters proceeds via nucleophilic attack on the carbonyl carbon, forming carboxamides. Base catalysts (e.g., Na₂CO₃) enhance deprotonation of CD₃NH₂, increasing nucleophilicity .

Salt Formation

Methyl-d₃-amine readily forms stable salts with acids, critical for purification and storage.

Common Salts:

| Acid | Reaction Conditions | Product | Melting Point | Solubility | Source |

|---|---|---|---|---|---|

| HCl (6N) | Reflux, 24–30h in sealed tube | Methyl-d₃-amine hydrochloride | 232–234°C | Water, DMSO, MeOH | |

| H₂SO₄ | RT, inert solvent | Methyl-d₃-amine sulfate | - | - |

Applications :

-

Hydrochloride salts are intermediates in synthesizing deuterated pharmaceuticals (e.g., BMS-986165) .

Coupling Reactions

Methyl-d₃-amine participates in transition-metal-catalyzed couplings for C–N bond formation.

Deuterium Retention in Methylation

Comparative studies highlight Methyl-d₃-amine’s utility in selective deuteration:

| Substrate | Reagent | Selectivity | Yield | D Retention | Source |

|---|---|---|---|---|---|

| Salicylic acid | DMTT (CD₃ reagent) | Carboxylic acid > Amine | 90% | 99% | |

| N,N-Dimethylaniline | CD₃I | Amine quaternization | 75% | 95% |

Advantages :

科学研究应用

Pharmaceutical Applications

2.1 Drug Development

Methyl-d3-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its deuterated nature allows for the modification of pharmacokinetic properties, which can improve drug efficacy and reduce side effects. For instance, studies have shown that this compound can be utilized to synthesize deuterated derivatives of existing drugs, enhancing their therapeutic profiles without altering their core structures .

2.2 Case Study: Antitumor Agents

A notable application of this compound is in the development of antitumor agents. Research indicates that deuterated compounds derived from this compound exhibit improved inhibition of tumor growth compared to their non-deuterated counterparts. In a study involving human hepatocellular carcinoma models, compounds synthesized using this compound demonstrated significant anti-tumor activity, with a dose-dependent effect observed during treatment .

4.1 Tracer Studies

Due to its unique isotopic labeling, this compound is extensively used in tracer studies within metabolic research. It allows researchers to track metabolic pathways and understand drug metabolism more effectively than traditional methods . The incorporation of deuterium provides insights into the kinetics and dynamics of drug interactions at a molecular level.

4.2 Case Study: Pharmacokinetics

A pharmacokinetic study utilizing this compound demonstrated its potential as a tracer for understanding drug absorption and distribution in vivo. The study involved administering this compound to animal models and analyzing serum samples through LC-MS techniques to quantify drug levels over time . Results indicated that the presence of deuterium significantly influenced the metabolic stability of compounds.

作用机制

The mechanism by which methyl-d3-amine exerts its effects is primarily through its interaction with biological molecules. The deuterium atoms in this compound can replace hydrogen atoms in biochemical reactions, allowing researchers to study the effects of isotopic substitution on reaction rates and mechanisms. This isotopic labeling helps in elucidating molecular targets and pathways involved in various biological processes .

相似化合物的比较

Methylamine (CH3NH2): The non-deuterated form of methyl-d3-amine.

Dimethylamine (CD3ND2): Another deuterated amine with two deuterium atoms.

Ethyl-d5-amine (C2D5NH2): A deuterated ethylamine with five deuterium atoms.

Uniqueness: this compound is unique due to its complete deuteration of the methyl group, which provides distinct advantages in isotopic labeling studies. Compared to non-deuterated methylamine, this compound offers enhanced stability and reduced reactivity, making it a valuable tool in various scientific applications .

生物活性

Methyl-d3-amine, a deuterated form of methylamine, is gaining attention for its applications in medicinal chemistry and biological research. This article explores the biological activity, synthesis methods, and relevant case studies surrounding this compound, highlighting its potential as a building block in drug development.

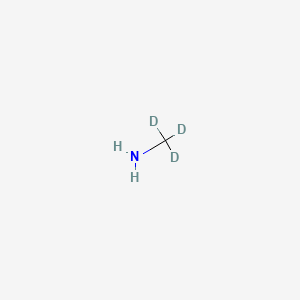

This compound (CD₃NH₂) is characterized by the presence of three deuterium atoms in place of hydrogen in the methyl group. This substitution alters its physical properties and metabolic behavior compared to regular methylamine. The molecular weight of this compound is approximately 70.54 g/mol, and it is commonly available in hydrochloride form for various applications.

Synthesis Methods

Several methods have been developed for the synthesis of this compound:

- Reduction of Nitroso Precursors : This method involves reducing nitroso compounds to yield this compound efficiently .

- Deuterated Reaction Conditions : Utilizing deuterated reagents like deuterated sodium hydroxide can facilitate the production of this compound under mild conditions .

- Boc-benzylamine Method : A practical synthesis route using Boc-benzylamine as a starting material has been reported, providing a straightforward approach to obtain deuterated methylamines .

Biological Activity

This compound exhibits significant biological activity as an intermediate in the synthesis of various pharmacologically active compounds. Its role in drug development is underscored by its incorporation into multi-kinase inhibitors such as Sorafenib, which targets several receptor tyrosine kinases involved in cancer progression .

Table 1: Biological Applications of this compound

| Application | Description |

|---|---|

| Multi-Kinase Inhibitors | Used in synthesizing compounds that inhibit c-RAF kinase and other pathways |

| Drug Development | Serves as a key intermediate in the creation of various pharmaceuticals |

| Metabolic Studies | Acts as a tracer in metabolic research due to deuterium labeling |

Case Studies

- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit key signaling pathways such as MEK and ERK, which are critical in cancer cell proliferation .

- Pharmacological Evaluation : A study highlighted the synthesis of deuterated ω-diphenylurea compounds using this compound, revealing their potential as effective kinase inhibitors with reduced side effects compared to their non-deuterated counterparts .

- Selectivity in Reactions : The use of this compound in selective d3-methylation reactions has shown promising results, enhancing the pharmacokinetic properties of biologically active molecules by improving their ADME profiles (absorption, distribution, metabolism, and excretion) .

Research Findings

Recent studies indicate that the incorporation of deuterium into drug molecules can lead to improved metabolic stability and altered pharmacokinetics. For instance, d3-methylation has been shown to significantly affect the metabolism of certain drugs, potentially leading to longer-lasting therapeutic effects .

Table 2: Impact of d3-Methylation on Drug Metabolism

| Compound | Effect of d3-Methylation | Observed Outcome |

|---|---|---|

| Mycophenolic Acid | Attenuated metabolism | Increased bioavailability |

| Indole Derivatives | Enhanced selectivity | Higher yield in synthesis |

| Amino Acids | Improved stability | Better pharmacological profiles |

属性

IUPAC Name |

trideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVYZALUXZFZLV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369109 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.076 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-55-5 | |

| Record name | Methyl-d3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5581-55-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the deuteration of methylamine to Methyl-d3-amine affect its vibrational spectra?

A1: Deuteration significantly alters the vibrational frequencies of methylamine. This is because deuterium, being twice the mass of hydrogen, leads to a decrease in vibrational frequency for bonds involving this isotope. Research using infrared and Raman spectroscopy has shown distinct shifts in the C-H stretching region upon deuteration. For instance, the N-H stretching vibrations in this compound are observed at lower frequencies compared to regular methylamine. [, ]

Q2: Can you elaborate on the implications of using this compound in studying N-nitrosodimethylamine metabolism?

A3: this compound played a key role in understanding the metabolic pathway of N-nitrosodimethylamine (NDMA), a potent carcinogen. By synthesizing and using specifically deuterated NDMA analogs like N-nitrosomethyl(this compound), researchers were able to trace the metabolic fate of individual methyl groups. They demonstrated that the microsomal metabolism of NDMA exhibits a kinetic isotope effect, preferentially oxidizing CH3 over CD3, irrespective of their position relative to the nitroso group. This finding highlighted the importance of isotopic composition over steric orientation in this metabolic process. []

Q3: What are the advantages of the newly developed methods for this compound synthesis?

A4: Traditional methods for synthesizing deuterated compounds can be complex and expensive. Recent research proposes more efficient methods for this compound production. One method uses a simple reaction of nitromethane with deuterium oxide under basic conditions and in the presence of phase-transfer catalysts to create nitromethane-d3, which is then reduced to this compound. [] This method boasts high efficiency and cost-effectiveness compared to previous approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。